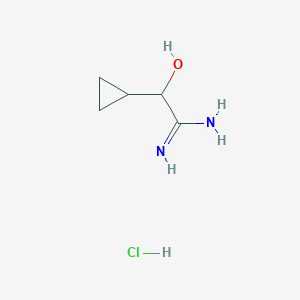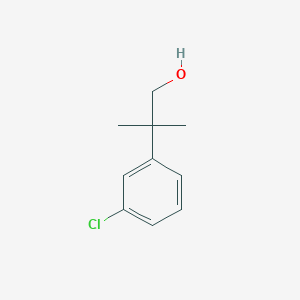
2-(3-Chlorophenyl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol with a chlorophenyl group attached to the carbon atom adjacent to the hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: 2-(3-Chlorophenyl)-2-methylpropan-1-one.
Reduction: 2-(3-Chlorophenyl)-2-methylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: It is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. In biological systems, the compound may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chlorophenyl group can influence the compound’s reactivity and binding affinity to various proteins and receptors, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups.
2-(3-Chlorophenyl)-2-methylpropan-1-one: The oxidized form of 2-(3-Chlorophenyl)-2-methylpropan-1-ol.
2-(3-Chlorophenyl)-2-methylpropane: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific combination of a secondary alcohol and a chlorophenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.
属性
CAS 编号 |
93748-31-3 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H13ClO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 |
InChI 键 |
MAPZIQZDTJLXRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


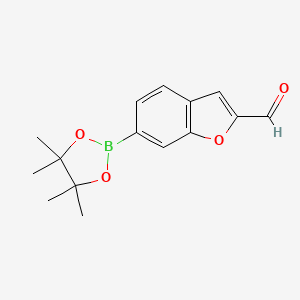
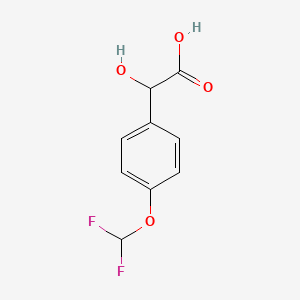
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)

![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13575263.png)
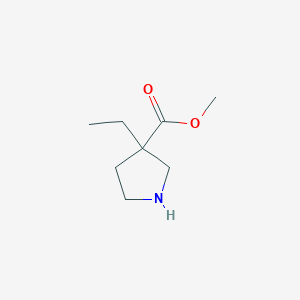
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
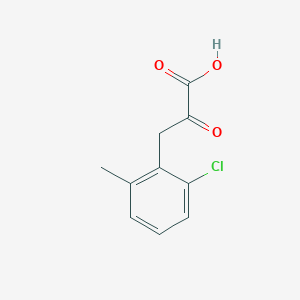


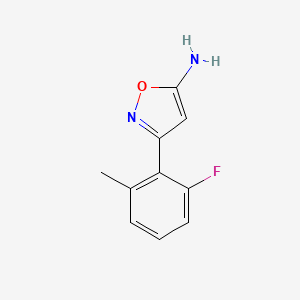
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)
